Ethyl 2-(2H-pyran-2-yl)acetate
Overview
Description
Ethyl 2-(2H-pyran-2-yl)acetate is an organic compound with the molecular formula C9H12O3 It belongs to the class of pyran derivatives, which are characterized by a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2H-pyran-2-yl)acetate can be synthesized through several methods. . This method is favored due to its efficiency and the stability of the resulting product. Another method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is typically achieved through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2H-pyran-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(2H-pyran-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: This compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 2-(2H-pyran-2-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion into active metabolites. These metabolites can then interact with cellular receptors or other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
Ethyl 2-(2H-pyran-2-yl)acetate can be compared with other pyran derivatives, such as:
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: This compound has a similar structure but differs in the position of the oxygen atom within the pyran ring.
2H-chromenes: These compounds are more stable due to the fusion of the pyran ring with an aromatic ring.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable intermediate in organic synthesis and other applications.
Properties
CAS No. |
38786-78-6 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 2-(oxan-2-yl)acetate |
InChI |
InChI=1S/C9H16O3/c1-2-11-9(10)7-8-5-3-4-6-12-8/h8H,2-7H2,1H3 |
InChI Key |
ODBPUDIQDAAIJC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1CCCCO1 |
Canonical SMILES |
CCOC(=O)CC1CCCCO1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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